molecular formula C3H10NO4P B014630 3-(N-Hydroxyamino)propyl Phosphonate CAS No. 66508-11-0

3-(N-Hydroxyamino)propyl Phosphonate

Cat. No.: B014630
CAS No.: 66508-11-0
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)propylphosphonic acid is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of a hydroxyamino group attached to a propyl chain, which is further connected to a phosphonic acid moiety

Mechanism of Action

Target of Action

3-(Hydroxyamino)propylphosphonic acid primarily targets bacterial enzymes, particularly those involved in cell wall synthesis. This compound is known to inhibit enzymes such as alanine racemase and D-alanine:D-alanine ligase, which are crucial for the production of peptidoglycan, an essential component of the bacterial cell wall .

Mode of Action

The compound interacts with its targets by mimicking the natural substrates of these enzymes. By binding to the active sites of alanine racemase and D-alanine:D-alanine ligase, 3-(Hydroxyamino)propylphosphonic acid inhibits their activity, preventing the synthesis of D-alanine and its incorporation into peptidoglycan. This disruption leads to weakened cell walls and ultimately, bacterial cell death .

Biochemical Pathways

The inhibition of alanine racemase and D-alanine:D-alanine ligase affects the peptidoglycan biosynthesis pathway. This pathway is critical for maintaining the structural integrity of bacterial cell walls. The downstream effects include the accumulation of cell wall precursors and the inability to form a functional cell wall, leading to osmotic instability and cell lysis .

Pharmacokinetics

The pharmacokinetics of 3-(Hydroxyamino)propylphosphonic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is generally well-absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of the compound is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes.

Result of Action

At the molecular level, the action of 3-(Hydroxyamino)propylphosphonic acid results in the inhibition of key enzymes involved in cell wall synthesis. This leads to the accumulation of non-functional cell wall precursors and the eventual lysis of bacterial cells. At the cellular level, the compound’s action results in the disruption of bacterial cell wall integrity, leading to cell death and a reduction in bacterial load .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of 3-(Hydroxyamino)propylphosphonic acid. For instance, the compound is more stable and effective in neutral to slightly acidic environments. High temperatures and extreme pH levels can degrade the compound, reducing its efficacy. Additionally, the presence of competing substrates or inhibitors can affect the binding affinity of the compound to its target enzymes.

: IntechOpen : J-STAGE : Ambeed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)propylphosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable phosphonic acid derivative with a hydroxyamino compound. For example, the reaction of diethyl phosphite with 3-chloropropylamine followed by hydrolysis can yield 3-(Hydroxyamino)propylphosphonic acid .

Another method involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method is advantageous due to its high yield and purity, as well as the reduced toxicity of the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(Hydroxyamino)propylphosphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)propylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Hydroxyamino)propylphosphonic acid can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-(Hydroxyamino)propylphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyamino)propylphosphonic acid is unique due to its specific hydroxyamino group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

3-(hydroxyamino)propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNAZZXMBDMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNO)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321561
Record name 3-(hydroxyamino)propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66508-11-0
Record name NSC377717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(hydroxyamino)propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate (13.2 g), conc. hydrochloric acid (130 ml) and acetic acid (130 ml) was refluxed with stirring for 45 hours. The resultant mixture was concentrated under reduced pressure to give a residue and then water and an activated charcoal was added thereto, whereafter the mixture was filtered. The filtrate was concentrated under reduced pressure, and the resultant residual oil (8.59 g) was dissolved in water (25 ml). To the solution were added pyridine (2.08 g) and ethanol (5 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (2.30 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate (3.0 g), 6 N hydrochloric acid (25 ml) and acetic acid (25 ml) was refluxed with stirring for 12 hours. The resultant mixture was concentrated under reduced pressure to give a brownish oily residue. The residue was washed with ethyl ether (100 ml), and then water (100 ml) was added thereto with stirring. Insoluble materials were filtered off from the mixture, whereafter the filtrate was washed with ethyl ether, and then treated with an activated charcoal. The aqueous solution was concentrated under reduced pressure to give a faint yellowish oily residue. The residue was allowed to stand overnight in desiccator under reduced pressure to give crystals. The crystals were washed with ethyl ether to give p-toluene sulfonic acid salt of 3-(N-hydroxyamino)propylphosphonic acid (1.50 g) in the form of fiant yellowish crystals. MP: 129°-135° C.
Name
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of diethyl 3-(N-hydroxyamino)propylphosphonate (12.9 g.), acetic acid (65 ml.) and 1 N hydrochloric acid (130 ml.) was heated to reflux with stirring for 8 hours and then was concentrated under reduced pressure to remove off acetic acid. The concentrate was decolorized by treating with an activated charcoal and evaporated to dryness under reduced pressure to give an oily residue (9.5 g.), which was dissolved in water (30 ml.) and adjusted to pH 4 with sodium bicarbonate (ca. 4.2 g.) to give crystals of 3-(N-hydroxyamino)propylphosphonic acid (4.80 g.), m.p. 160°-163.5° C. (decomp.). An additional crystals of the same object compound (0.91 g.) was recovered from the mother liquor after standing overnight at ambient temperature (m.p. 159°-163° C. (decomp.)). The I.R. and N.M.R. spectra of these crystals were superimposable with those of the authentic specimen (m.p. 160°-166° C. (decomp.)).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate (6.72 g.) in acetic acid (70 ml.) and conc. hydrochloric acid (70 ml.) was refluxed with stirring for 48 hours. The reaction mixture was concentrated under reduced pressure to give an oily residue, to which there was added water (30 ml.). The solution was washed with ethyl acetate (20 ml.), treated with activated charcoal and then concentrated under reduced pressure to give an oily residue (2.60 g.). The residue was dissolved in water (5 ml.). To the solution was added pyridine (1.08 g.) and ethanol (2 ml.). The mixture was allowed to stand overnight at ambient temperature to give crystalline 3-(N-hydroxyamino)propylphosphonic acid (1.12 g.).
Name
dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate (6.04 g), conc. hydrochloric acid (60 ml) and acetic acid (60 ml) was refluxed with stirring for 21 hours. The resultant mixture was concentrated under reduced pressure, and to the residue was added water. The mixture was concentrated under reduced pressure to give a residue, which was washed with acetonitrile and then dissolved in water (10 ml). To the solution were added pyridine (800 ml) and ethanol (4 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (1.02 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 2
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 3
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 4
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 5
3-(N-Hydroxyamino)propyl Phosphonate
Reactant of Route 6
3-(N-Hydroxyamino)propyl Phosphonate

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